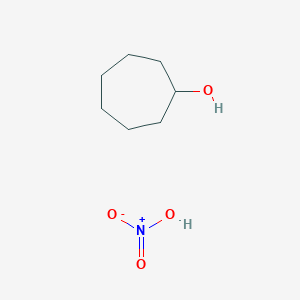
Nitric acid--cycloheptanol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid–cycloheptanol (1/1) is a chemical compound formed by the combination of nitric acid (HNO₃) and cycloheptanol (C₇H₁₄O) in a 1:1 molar ratio Nitric acid is a strong oxidizing agent and a highly corrosive mineral acid, while cycloheptanol is a seven-membered ring alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–cycloheptanol (1/1) typically involves the direct reaction of nitric acid with cycloheptanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{HNO}_3 + \text{C}7\text{H}{14}\text{O} \rightarrow \text{Nitric acid–cycloheptanol (1/1)} ]
Industrial Production Methods: Industrial production of this compound may involve the use of concentrated nitric acid and cycloheptanol in a reaction vessel. The reaction is typically conducted at a controlled temperature to prevent side reactions and ensure high yield. The product is then purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: Nitric acid–cycloheptanol (1/1) can undergo oxidation reactions due to the presence of nitric acid, which is a strong oxidizing agent.
Substitution: The compound can participate in substitution reactions where the hydroxyl group of cycloheptanol is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reaction Conditions: Reactions are typically carried out under acidic conditions with controlled temperature to ensure the desired transformation.
Major Products:
Oxidation Products: Oxidation of the compound can lead to the formation of cycloheptanone and other oxidized derivatives.
Substitution Products: Substitution reactions can yield various cycloheptanol derivatives depending on the substituent introduced.
Chemistry:
Catalysis: The compound can be used as a catalyst in organic synthesis reactions due to its oxidizing properties.
Synthesis of Complex Molecules: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in studies to understand the effects of nitric acid derivatives on biological systems.
Industry:
Material Science: It is used in the modification of materials to enhance their properties, such as increasing surface reactivity.
Electrochemistry: The compound is employed in the development of electrochemical sensors and devices.
Mechanism of Action
The mechanism of action of nitric acid–cycloheptanol (1/1) involves the interaction of nitric acid with various molecular targets. Nitric acid acts as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. This process can lead to the formation of reactive intermediates that participate in further chemical transformations. The molecular pathways involved include the generation of nitro compounds and the activation of cycloheptanol for subsequent reactions.
Comparison with Similar Compounds
Nitric Acid–Cyclohexanol (1/1): Similar to nitric acid–cycloheptanol (1/1), but with a six-membered ring alcohol.
Nitric Acid–Cyclopentanol (1/1): Contains a five-membered ring alcohol instead of a seven-membered ring.
Uniqueness: Nitric acid–cycloheptanol (1/1) is unique due to the presence of a seven-membered ring, which imparts distinct chemical properties compared to its six- and five-membered ring counterparts. The larger ring size can influence the reactivity and stability of the compound, making it suitable for specific applications that require these characteristics.
Properties
CAS No. |
54894-22-3 |
|---|---|
Molecular Formula |
C7H15NO4 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
cycloheptanol;nitric acid |
InChI |
InChI=1S/C7H14O.HNO3/c8-7-5-3-1-2-4-6-7;2-1(3)4/h7-8H,1-6H2;(H,2,3,4) |
InChI Key |
SNEVPFGMBZWRQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)O.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



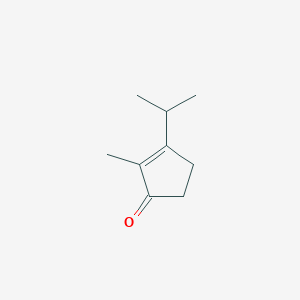

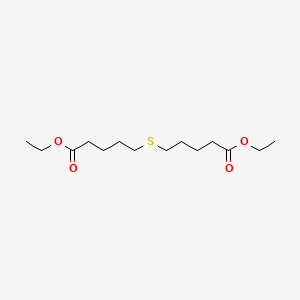
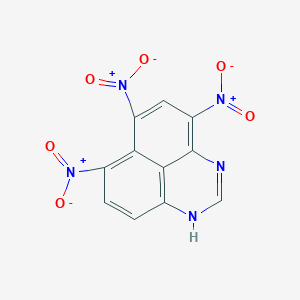
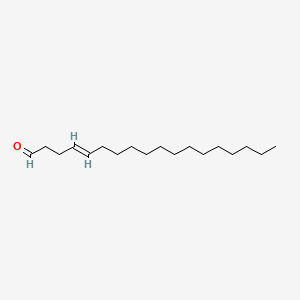
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)
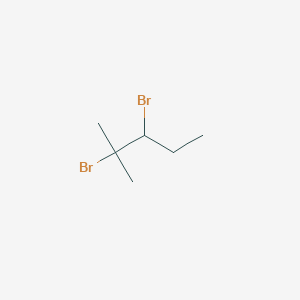

![2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole)](/img/structure/B14629147.png)

![1-[(E)-tert-Butyldiazenyl]butan-1-ol](/img/structure/B14629158.png)


